1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with significant relevance in synthetic organic chemistry and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 261.09 g/mol. This compound is classified as a brominated ketone, notable for its unique functional groups that enhance its reactivity and potential applications in various scientific fields.
This compound can be synthesized through various methods, often involving the reaction of substituted phenols with appropriate alkylating agents or other functionalized compounds. The specific synthesis can depend on the desired purity and yield, as well as the intended application in research or industry.
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is classified under:
The synthesis of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one typically involves several key steps:
The molecular structure of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.09 g/mol |
IUPAC Name | 1-[3-bromo-4-(fluoromethoxy)phenyl]propan-2-one |
InChI | InChI=1S/C10H10BrFO2/c1-7 |
SMILES | CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)Br |
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with biological targets through its functional groups. The bromine atom and the fluoromethoxy group enhance its reactivity, allowing it to bind effectively with enzymes or receptors:
The physical properties of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one include:
Key chemical properties include:
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one has several notable applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1